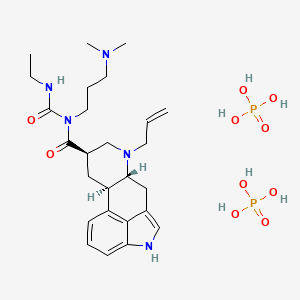

Cabergoline Diphosphate

Descripción

Propiedades

Número CAS |

85329-89-1 |

|---|---|

Fórmula molecular |

C26H43N5O10P2 |

Peso molecular |

647.6 g/mol |

Nombre IUPAC |

(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphoric acid |

InChI |

InChI=1S/C26H37N5O2.2H3O4P/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30;2*1-5(2,3)4/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33);2*(H3,1,2,3,4)/t19-,21-,23-;;/m1../s1 |

Clave InChI |

QCSYJICXNUHBML-CGCNXJRXSA-N |

SMILES isomérico |

CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O |

SMILES canónico |

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O |

Números CAS relacionados |

81409-90-7 (Parent) |

Sinónimos |

1-((6-allylergolin-8beta-yl)carbonyl)-1-(3-(dimethylamino)propyl)-3-ethylurea 1-ethyl-2-(3'-dimethylaminopropyl)-3-(6'-allylergoline-8'-beta-carbonyl)urea diphosphate Cabaser Cabaseril cabergoline cabergoline diphosphate Dostinex FCE 21336 FCE-21336 Galastop |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Cabergoline

Disclaimer: This document provides an in-depth overview of the physicochemical properties of Cabergoline. It is important to note that while the query specified "Cabergoline Diphosphate (B83284)," the vast majority of scientific literature and commercially available forms pertain to Cabergoline free base. A diphosphate salt is mentioned in limited contexts, and its data is presented separately where available. This guide is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

Cabergoline is a potent, long-acting dopamine (B1211576) D2 receptor agonist derived from ergot alkaloids.[1] It is primarily used in the treatment of hyperprolactinemic disorders, such as pituitary adenomas, and in the management of Parkinson's disease.[2][3] Its therapeutic effect stems from its direct inhibitory action on prolactin secretion from the anterior pituitary gland.[3][4] A thorough understanding of its physicochemical properties is critical for formulation development, analytical method validation, and ensuring therapeutic efficacy and stability.

Chemical and Physical Properties

Cabergoline is a white or almost white crystalline powder.[5][6] It is structurally complex, with the chemical name 1-[(6-allylergolin-8ß-yl)-carbonyl]-1-[3-(dimethylamino)propyl]-3-ethylurea.[4] While generally stable, it is known to be gradually colored yellow by light and can exhibit polymorphism.[7]

Quantitative Physicochemical Data

The following tables summarize the core physicochemical parameters for Cabergoline and its noted diphosphate salt.

Table 1: General Physicochemical Properties

| Property | Cabergoline | Cabergoline Diphosphate | Source(s) |

| CAS Number | 81409-90-7 | 85329-89-1 | [1][6][8] |

| Molecular Formula | C₂₆H₃₇N₅O₂ | C₂₆H₃₇N₅O₂ · 2H₃PO₄ | [1][6][8] |

| Molecular Weight | 451.62 g/mol | 647.59 g/mol | [4][6][8] |

| Appearance | White to off-white powder | Not specified | [5][8] |

Table 2: Thermal and Partitioning Properties

| Property | Value (Cabergoline) | Value (this compound) | Source(s) |

| Melting Point (°C) | 95-105 | 153-155 | [1][5][6][8][9] |

| LogP (Octanol/Water) | 2.6 - 3.4 | Not specified | [1][10][11] |

| pKa (Predicted/Experimental) | pKa1: 9.3 (Basic), pKa2: 6.4 (Basic) | Not specified | [5][10] |

Table 3: Solubility Profile

| Solvent | Solubility of Cabergoline | Source(s) |

| Water | Insoluble / Practically Insoluble (0.064 g/L) | [1][4][5][9] |

| 0.1N Hydrochloric Acid | Slightly soluble | [4][6] |

| Ethanol / Ethyl Alcohol | Freely soluble / Soluble to 100 mM | [4][6][12] |

| Methanol | Very soluble / Slightly soluble | [7][8] |

| Chloroform | Soluble / Slightly soluble | [4][8][9] |

| DMSO | Soluble (≥10mg/mL) / Soluble to 100 mM | [9][12] |

| N,N-Dimethylformamide (DMF) | Soluble | [4][6] |

| n-Hexane | Very slightly soluble | [4][5] |

Mechanism of Action & Signaling Pathway

Cabergoline exerts its therapeutic effect through potent agonism of dopamine D2 receptors located on pituitary lactotrophs.[3] This interaction initiates a signaling cascade that inhibits the synthesis and secretion of prolactin.[4] The D2 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP activity ultimately modulates ion channel function and inhibits prolactin gene transcription and hormone release.

Experimental Protocols

The determination of Cabergoline's physicochemical properties relies on a suite of standard analytical techniques.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is used to measure the temperature and heat flow associated with thermal transitions in a material.

-

Principle: A sample of Cabergoline and a reference are heated at a controlled rate. The difference in heat flow required to maintain both at the same temperature is measured. An endothermic peak indicates the melting point.

-

Methodology:

-

Accurately weigh 2-5 mg of Cabergoline powder into an aluminum DSC pan.

-

Crimp the pan to enclose the sample. An empty, crimped pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow versus temperature to obtain a thermogram.

-

The onset temperature of the endothermic peak is reported as the melting point.[13][14]

-

Solubility Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is used to quantify the concentration of Cabergoline in a saturated solution.

-

Principle: An excess of Cabergoline is equilibrated in a solvent. The resulting saturated solution is filtered, diluted, and injected into an HPLC system to determine the concentration against a standard curve.

-

Methodology:

-

Add an excess amount of Cabergoline to a known volume of the desired solvent (e.g., water, buffer) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspension through a 0.45 µm filter to remove undissolved solids.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample using a validated HPLC method (e.g., C18 column, UV detection at 280 nm).[15]

-

Quantify the concentration using a calibration curve prepared from known standards.

-

Purity and Stability Analysis

Chromatographic methods are essential for assessing purity and degradation products.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive method for quantifying Cabergoline in complex matrices like human plasma.[16][17] It involves separation by LC followed by mass analysis, providing high specificity.

-

High-Performance Thin-Layer Chromatography (HPTLC): Used for stability studies. Cabergoline is subjected to stress conditions (acid, base, oxidation, heat, light), and the resulting spots are separated on a TLC plate and quantified by densitometry.[18]

Stability and Storage

Cabergoline should be stored protected from light.[7] For long-term storage in a research setting, temperatures of -20°C are recommended.[8] The amorphous form of Cabergoline, while more soluble, may be less stable than the crystalline form, although studies suggest it possesses adequate stability for formulation into solid dosage forms.[14]

Conclusion

This guide provides a consolidated resource on the essential physicochemical properties of Cabergoline for research and development. The data highlights its poor aqueous solubility, high lipophilicity, and specific thermal characteristics. The distinction between the commonly used free base and the rarely cited diphosphate salt is crucial for accurate scientific work. The outlined experimental protocols provide a foundation for the analytical characterization required in a professional drug development setting.

References

- 1. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cabergoline - Wikipedia [en.wikipedia.org]

- 3. DailyMed - CABERGOLINE tablet [dailymed.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. pmda.go.jp [pmda.go.jp]

- 8. usbio.net [usbio.net]

- 9. Cabergoline CAS#: 81409-90-7 [m.chemicalbook.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Cabergoline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. rndsystems.com [rndsystems.com]

- 13. researchgate.net [researchgate.net]

- 14. akjournals.com [akjournals.com]

- 15. uspnf.com [uspnf.com]

- 16. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A validated LC-MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijprs.com [ijprs.com]

A Technical Guide to the Laboratory Synthesis and Purification of Cabergoline Diphosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis and purification of cabergoline (B1668192) diphosphate (B83284) for laboratory applications. The methodologies presented are based on established chemical literature, emphasizing a modern and safer synthetic route over traditional methods. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the key processes and mechanisms.

Introduction

Cabergoline is a potent, long-acting dopamine (B1211576) D2 receptor agonist derived from the ergot alkaloid family. Its primary clinical application is in the treatment of hyperprolactinemic disorders by inhibiting prolactin secretion from the pituitary gland.[1] For laboratory and pharmaceutical use, cabergoline is often prepared as a salt to enhance its stability and solubility. This guide details a robust procedure for synthesizing the cabergoline free base and subsequently converting it to the diphosphate salt, a form suitable for further research and development.

The synthetic strategy outlined below avoids the use of hazardous reagents like ethyl isocyanate at elevated temperatures, which was common in earlier processes.[2][3] Instead, it employs a milder, more efficient method involving the formation of a phenyl carbamate (B1207046) intermediate.[2][3]

Synthesis of Cabergoline Free Base and Diphosphate Salt

The overall process involves a multi-step synthesis to create the cabergoline free base, followed by purification and conversion to the diphosphate salt.

Synthesis and Salt Formation Workflow

The following diagram illustrates the key transformations from the intermediate amide to the final cabergoline diphosphate salt.

Caption: Workflow from an amide intermediate to cabergoline free base and its conversion to the diphosphate salt.

Experimental Protocol: Synthesis of Cabergoline Free Base

This protocol is adapted from a safer, improved synthesis method.[3] It involves the protection of the indole (B1671886) nitrogen, formation of a phenyl carbamate, reaction with ethylamine, and subsequent deprotection.

Step 1: BOC Protection of the Indole Nitrogen

-

Dissolve the starting amide, (5R,8R,10R)-6-Allyl-N-[3-(dimethylamino)propyl]ergoline-8-carboxamide, in anhydrous tetrahydrofuran (B95107) (THF).

-

Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Concentrate the mixture under reduced pressure. The resulting BOC-protected intermediate is typically used in the next step without further purification.

Step 2: Formation of the Phenyl Carbamate Intermediate

-

Dissolve the crude BOC-protected amide from the previous step in anhydrous THF.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) (approx. 1.3 equivalents) to deprotonate the amide nitrogen.

-

After stirring, add phenyl chloroformate (approx. 1.3 equivalents).

-

Allow the reaction to warm to room temperature and stir until completion.

-

The product, a phenyl carbamate, is worked up by quenching the reaction, extracting with an organic solvent (e.g., ethyl acetate), and washing the organic layer. The crude product can be purified or used directly. A yield of >95% for this step has been reported.[3]

Step 3: Formation of BOC-Cabergoline

-

Dissolve the phenyl carbamate intermediate in 2-propanol (isopropanol).

-

Add ethylamine hydrochloride (approx. 5 equivalents).

-

Heat the mixture (e.g., 50 °C) and stir until the reaction is complete. Isopropanol is a preferred solvent as it minimizes the formation of byproducts.[3]

-

The crude product, BOC-cabergoline, can often be used directly in the final deprotection step without purification.

Step 4: Deprotection to Yield Cabergoline Free Base

-

Combine the crude BOC-cabergoline with water and 1 M aqueous hydrochloric acid.

-

Heat the mixture to approximately 80 °C for 1-2 hours to cleave the BOC protecting group.

-

After cooling, add an organic solvent such as ethyl acetate.

-

Adjust the pH to ~10 with a base (e.g., concentrated ammonium (B1175870) hydroxide) to neutralize the acid and deprotonate the amine groups.

-

Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cabergoline free base, often as an oil or amorphous solid.

Experimental Protocol: Formation of this compound

This protocol is based on general principles for the formation of phosphate (B84403) salts of amine-containing active pharmaceutical ingredients.[4]

-

Dissolve the purified cabergoline free base (1 equivalent) in a suitable alcohol, such as absolute ethanol.

-

In a separate flask, prepare a solution of phosphoric acid (H₃PO₄, 85%) (2.0-2.2 equivalents) in absolute ethanol.

-

Slowly add the phosphoric acid solution to the stirring cabergoline solution at ambient temperature.

-

Stir the resulting mixture for 30-60 minutes. Precipitation of the diphosphate salt may occur spontaneously. If not, crystallization can be induced by cooling, adding an anti-solvent (e.g., diethyl ether), or scratching the inside of the flask.

-

Allow the mixture to stand, preferably at a reduced temperature (e.g., 4 °C), to ensure complete precipitation.

-

Collect the solid precipitate by filtration.

-

Wash the filter cake with cold ethanol and then with diethyl ether to facilitate drying.

-

Dry the resulting white solid under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight to yield this compound.

Purification of Cabergoline and its Diphosphate Salt

Purification is critical to obtaining a high-purity final product suitable for laboratory use. The free base is typically purified by chromatography before salt formation, and the final salt can be further purified by recrystallization.

Purification Workflow

Caption: Purification workflows for cabergoline free base via chromatography and the diphosphate salt via crystallization.

Methodologies

Chromatography of Cabergoline Free Base

-

Stationary Phase : Silica gel (standard grade, 60 Å, 230-400 mesh).

-

Mobile Phase : A patent describes eluting with acetone to achieve >99% purity.[5] Alternatively, a gradient system of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) can be used. Start with pure DCM and gradually increase the percentage of MeOH (e.g., from 0% to 10%) to elute the product.

-

Procedure :

-

Dissolve the crude cabergoline free base in a minimal amount of the initial mobile phase solvent (e.g., DCM).

-

Load the solution onto a pre-packed silica gel column.

-

Begin elution with the mobile phase, collecting fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable stain (e.g., UV light or potassium permanganate).

-

Combine the fractions containing the pure product.

-

Evaporate the solvent under reduced pressure to yield the purified cabergoline free base. A reported yield after chromatography is approximately 78%.[3]

-

Crystallization of this compound

-

Solvent System : A polar protic solvent like ethanol, methanol, or a mixture with water is generally effective for dissolving the salt. The choice of solvent depends on the solubility profile of the specific salt.

-

Procedure :

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Various crystalline forms of the free base have been isolated from solvents like diethyl ether and methyl tert-butyl ether.[6]

-

Quantitative Data and Characterization

The following tables summarize key quantitative data from the literature for the synthesis and analysis of cabergoline.

Table 1: Synthesis Yields and Purity

| Step/Product | Reported Yield | Reported Purity | Reference |

|---|---|---|---|

| Phenyl Carbamate Formation | >95% | - | [3] |

| Cabergoline Free Base (Post-Chromatography) | ~78% | >99% | [3][5] |

| Cabergoline (USP Standard) | - | 98.0%–102.0% |[7] |

Table 2: Analytical Characterization Data

| Analytical Method | Parameter | Value | Reference |

|---|---|---|---|

| HPLC (USP Method) | [7] | ||

| Column | L1 packing, 4.0-mm × 25-cm | [7] | |

| Mobile Phase | Acetonitrile and Buffer (4:21) | [7] | |

| Buffer | KH₂PO₄ adjusted to pH 2.0 | [7] | |

| Flow Rate | 1.3 mL/min | [7] | |

| Detection | UV at 280 nm | [7] | |

| TLC | |||

| Rf Value | 0.58 ± 0.03 | [8] | |

| Mobile Phase | Ethyl acetate: n-hexane: diethylamine (B46881) (10:3:1, v/v/v) | [8] | |

| Mass Spectrometry | [3] | ||

| M+H (Calculated) | 452.2915 | [3] |

| | M+H (Found) | 452.2920 |[3] |

Cabergoline Signaling Pathway

Cabergoline exerts its primary therapeutic effect by acting as a potent agonist at dopamine D2 receptors located on lactotroph cells in the anterior pituitary gland.

Caption: Cabergoline's agonism at the D2 receptor inhibits the adenylyl cyclase pathway, reducing prolactin levels.

This agonistic binding activates inhibitory G-proteins (Gi), which in turn suppress the activity of adenylyl cyclase.[1] This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. The downstream consequence of this cascade is the inhibition of both the synthesis (gene transcription) and secretion of prolactin, thereby lowering its concentration in the bloodstream.[1]

References

- 1. US4118328A - Amine phosphate salts - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. KiloMentor: Phosphate Pharmaceutical Salt Preparations [kilomentor.blogspot.com]

- 5. US7939665B2 - Efficient process for the preparation of cabergoline and its intermediates - Google Patents [patents.google.com]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. uspnf.com [uspnf.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

Cabergoline's High-Affinity Interaction with the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of cabergoline (B1668192) for the dopamine (B1211576) D2 receptor. Cabergoline, an ergot derivative, is a potent and long-acting agonist at dopamine D2 receptors, a property that underpins its therapeutic efficacy in the management of hyperprolactinemic disorders and Parkinson's disease.[1][2] This document summarizes the quantitative binding data, details the experimental protocols used to determine these values, and visualizes the associated signaling pathways and experimental workflows.

Note on "Cabergoline Diphosphate": The majority of published research refers to the active moiety, "cabergoline." It is a common practice in pharmacology to study the free base of a drug for its direct receptor interactions. While cabergoline is formulated as a salt, such as a diphosphate, for stability and bioavailability, the binding affinity for the receptor is an intrinsic property of the cabergoline molecule itself. This guide will, therefore, focus on the binding characteristics of cabergoline, with the understanding that this is the pharmacologically active component of any of its salt forms.

Quantitative Binding Affinity Data

Cabergoline exhibits a high affinity for the dopamine D2 receptor, as demonstrated by its low nanomolar inhibition constant (Ki). The Ki value is a measure of the concentration of the competing ligand (in this case, cabergoline) that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The binding affinity of cabergoline for the dopamine D2 receptor has been determined in various studies, with consistent results.

Below is a summary of the reported binding affinities of cabergoline for the human dopamine D2 receptor and related subtypes.

| Receptor Subtype | Ki (nM) | Radioligand Used | Tissue/Cell Line | Reference |

| Dopamine D2 | 0.61 | [3H]Spiperone | Human Striatum | [3] |

| Dopamine D2 | 0.7 | Not Specified | Not Specified | [4][5] |

| Dopamine D3 | 1.27 | Not Specified | Human Striatum | [3] |

| Dopamine D4 | 9.0 | Not Specified | Not Specified | |

| Dopamine D5 | 165 | Not Specified | Not Specified |

Experimental Protocols

The determination of cabergoline's binding affinity for the dopamine D2 receptor is primarily achieved through in vitro radioligand binding assays. These assays measure the competition between a radiolabeled ligand with known affinity for the receptor and the unlabeled test compound (cabergoline).

Radioligand Competition Binding Assay for Dopamine D2 Receptor

This protocol is a representative example based on methodologies described in the scientific literature.[6][7][8]

1. Membrane Preparation:

-

Source: Human striatum tissue or cell lines expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[3]

-

Procedure:

-

The tissue or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay).

-

2. Binding Assay:

-

Materials:

-

Membrane preparation containing dopamine D2 receptors.

-

Radioligand: Typically [3H]spiperone, a high-affinity D2 antagonist.[3][8]

-

Unlabeled cabergoline at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding control: A high concentration of a D2 antagonist (e.g., 10 µM haloperidol (B65202) or unlabeled spiperone).

-

-

Procedure:

-

In a 96-well plate, the membrane preparation, radioligand (at a concentration close to its Kd), and varying concentrations of cabergoline are incubated.

-

A parallel set of incubations is performed in the presence of the non-specific binding control to determine the amount of radioligand that binds to non-receptor components.

-

The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

3. Separation of Bound and Free Radioligand:

-

Method: Rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C). The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Procedure:

-

The contents of each well are rapidly filtered.

-

The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

4. Quantification of Radioactivity:

-

Method: Liquid scintillation counting.

-

Procedure:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity on the filters is counted using a scintillation counter.

-

5. Data Analysis:

-

IC50 Determination: The concentration of cabergoline that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:[7]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Cabergoline, as a dopamine D2 receptor agonist, activates the Gi/o G-protein coupled receptor pathway. This leads to a cascade of intracellular events, primarily resulting in the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[9][10] Additionally, D2 receptor activation can trigger β-arrestin-mediated signaling, which is involved in receptor desensitization, internalization, and activation of other signaling molecules like ERK1/2.[11]

Caption: Dopamine D2 receptor signaling cascade initiated by cabergoline.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand competition binding assay to determine the binding affinity of a test compound like cabergoline.

Caption: Workflow of a radioligand competition binding assay.

References

- 1. Cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 11. Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains [biomolther.org]

In Vitro Characterization of Cabergoline Diphosphate Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro characterization of Cabergoline (B1668192) Diphosphate, a potent and long-acting dopamine (B1211576) D2 receptor agonist.[1] It details the experimental protocols for key assays, presents quantitative data on its receptor binding and functional activity, and illustrates the associated signaling pathways.

Introduction

Cabergoline is a synthetic ergoline (B1233604) derivative with a high affinity and selectivity for the dopamine D2 receptor.[1] Its primary mechanism of action involves the stimulation of D2 receptors in the anterior pituitary gland, leading to the inhibition of prolactin secretion.[1] This property makes it a first-line treatment for hyperprolactinemia. Beyond its effects on prolactin, cabergoline's dopaminergic activity is utilized in the management of Parkinson's disease. A thorough in vitro characterization is crucial for understanding its therapeutic effects and potential off-target activities.

Receptor Binding Profile

The initial step in characterizing cabergoline's activity is to determine its binding affinity for a panel of relevant receptors. This is typically achieved through radioligand binding assays.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of cabergoline for various dopamine and serotonin (B10506) receptor subtypes. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference(s) |

| Dopamine Receptors | ||

| D2 | 0.7 | [2] |

| D3 | 1.5 | [2] |

| D4 | 9.0 | |

| D5 | 165 | |

| D1 | Low Affinity | [3] |

| Serotonin Receptors | ||

| 5-HT1A | 1.2 - 20.0 | |

| 5-HT1D | 1.2 - 20.0 | |

| 5-HT2A | 1.2 - 20.0 | |

| 5-HT2B | 1.2 | [2] |

| 5-HT2C | 1.2 - 20.0 | |

| 5-HT7 | Low Affinity | [4] |

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay using [3H]-spiperone to determine the affinity of cabergoline for dopamine D2 receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells).

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]-spiperone (a potent D2 antagonist).

-

Test Compound: Cabergoline diphosphate.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or (+)butaclamol).[5]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.[5]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[5]

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[5]

-

96-well plates, homogenizer, centrifuge, incubator, filtration manifold, and scintillation counter. [5]

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold assay buffer. Centrifuge the homogenate at high speed (e.g., 48,000 x g) at 4°C. Resuspend the resulting pellet in fresh assay buffer. Repeat the centrifugation and resuspension step. Determine the protein concentration of the final membrane preparation.[5]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes + [3H]-spiperone + assay buffer.

-

Non-specific Binding: Cell membranes + [3H]-spiperone + non-specific binding control.

-

Competitive Binding: Cell membranes + [3H]-spiperone + varying concentrations of cabergoline.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5][6]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the cabergoline concentration. Determine the IC50 value (the concentration of cabergoline that inhibits 50% of the specific binding of [3H]-spiperone) from the resulting sigmoidal curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Activity

Functional assays are essential to determine whether cabergoline acts as an agonist, antagonist, or inverse agonist at its target receptors and to quantify its potency and efficacy.

Data Presentation: Functional Assay Parameters

This table summarizes key functional parameters for cabergoline, such as EC50 (half-maximal effective concentration).

| Assay Type | Receptor | Parameter | Value | Reference(s) |

| cAMP Accumulation | D2 | EC50 | 2.76 x 10-6 M | [7] |

Experimental Protocol: cAMP Functional Assay

As the dopamine D2 receptor is a Gi-coupled receptor, its activation by an agonist like cabergoline leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9]

Materials:

-

Cells: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Test Compound: this compound.

-

Forskolin (B1673556): An adenylyl cyclase activator used to stimulate basal cAMP levels.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based kits).[8][10][11]

-

Cell Culture Medium and Buffers.

Procedure:

-

Cell Culture and Seeding: Culture the D2-expressing cells to an appropriate density and seed them into 96- or 384-well plates. Allow the cells to adhere overnight.

-

Compound Treatment:

-

To measure agonist activity, treat the cells with varying concentrations of cabergoline in the presence of a fixed concentration of forskolin.

-

Include a control group with forskolin alone to determine the maximal cAMP level.

-

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for the modulation of cAMP levels.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.[12]

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the cabergoline concentration. The resulting dose-response curve will show a decrease in cAMP with increasing cabergoline concentration. Calculate the EC50 value, which represents the concentration of cabergoline that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

Experimental Protocol: CRE-Luciferase Reporter Gene Assay

This assay provides a downstream functional readout of D2 receptor activation by measuring the transcriptional activity of the cAMP response element (CRE). Activation of the Gi-coupled D2 receptor leads to a decrease in cAMP, which in turn reduces the activity of protein kinase A (PKA) and the phosphorylation of the CREB transcription factor, resulting in decreased luciferase expression.[13]

Materials:

-

Cells: A suitable host cell line (e.g., HEK293) co-transfected with plasmids encoding the human dopamine D2 receptor and a CRE-luciferase reporter gene.[14][15]

-

Test Compound: this compound.

-

Forskolin.

-

Luciferase Assay Reagent (e.g., Dual-Glo Luciferase Assay System).[16]

-

Cell Culture Medium and Buffers.

Procedure:

-

Transfection and Cell Seeding: Co-transfect the host cells with the D2 receptor and CRE-luciferase reporter plasmids. Seed the transfected cells into 96-well plates and allow them to grow for 24-48 hours.[14][15]

-

Compound Treatment: Treat the cells with varying concentrations of cabergoline in the presence of a fixed concentration of forskolin to stimulate the cAMP pathway.

-

Incubation: Incubate the cells at 37°C for a period sufficient to allow for changes in gene expression (typically 4-6 hours).[14][17]

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.[16]

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the logarithm of the cabergoline concentration to generate a dose-response curve and determine the EC50 value.

Downstream Signaling Pathways

Activation of the dopamine D2 receptor by cabergoline initiates a cascade of intracellular signaling events. While the canonical pathway involves the inhibition of adenylyl cyclase, other signaling pathways are also implicated.

Dopamine D2 Receptor Signaling

The primary signaling pathway for the D2 receptor is through the Gi/o family of G proteins.

Caption: Canonical Gi-coupled signaling pathway of the Dopamine D2 receptor.

Alternative Signaling Pathways

In addition to the canonical cAMP pathway, D2 receptor activation has been shown to modulate other signaling cascades, including the Phospholipase C (PLC) and Extracellular signal-regulated kinase (ERK) pathways.[9][18]

References

- 1. droracle.ai [droracle.ai]

- 2. Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmacoj.com [pharmacoj.com]

- 5. benchchem.com [benchchem.com]

- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 7. innoprot.com [innoprot.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. resources.revvity.com [resources.revvity.com]

- 12. cAMP assays in GPCR drug discovery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.amsbio.com [resources.amsbio.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. promega.com [promega.com]

- 17. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]

- 18. mdpi.com [mdpi.com]

Preclinical Efficacy and Therapeutic Potential of Cabergoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabergoline (B1668192), a potent and long-acting dopamine (B1211576) D2 receptor agonist, has demonstrated significant therapeutic potential in a range of preclinical studies.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data supporting the use of cabergoline, with a focus on its diphosphate (B83284) salt form where applicable. It delves into the methodologies of key experiments, presents quantitative data in a structured format, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action

Cabergoline's primary mechanism of action involves the stimulation of dopamine D2 receptors.[4][5] This interaction leads to the inhibition of prolactin secretion from the pituitary gland, forming the basis of its clinical use in hyperprolactinemia.[4][5] Beyond this, its agonistic activity at D2 receptors in the central nervous system contributes to its therapeutic effects in other disorders.[1][2]

Therapeutic Areas of Investigation

Preclinical research has explored the utility of cabergoline in several key therapeutic areas:

-

Neurodegenerative Disorders: Particularly in models of Parkinson's disease, cabergoline has shown promise in improving motor symptoms.[2][6]

-

Metabolic Disorders: Studies in obese rat models suggest that chronic administration of cabergoline can positively impact body composition, energy balance, and insulin (B600854) sensitivity.[7]

-

Reproductive Health: Cabergoline's potent prolactin-lowering effects have been investigated for their potential in managing fertility and terminating pregnancy in various animal models.[8][9][10]

-

Oncology: The role of dopamine D2 receptor agonists in inhibiting lung cancer progression by reducing angiogenesis and tumor-infiltrating myeloid-derived suppressor cells has been explored.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical studies on cabergoline.

Table 1: Pharmacokinetic Parameters of Cabergoline in Different Species

| Parameter | Mouse | Rat | Human | Reference |

| Absolute Bioavailability | 30% | 63% | Not Determined | [1][11] |

| Time to Peak Plasma Concentration (Tmax) | Not Specified | Not Specified | 2-3 hours | [12] |

| Elimination Half-life (t½) | Not Specified | ~60 hours (pituitary) | 63-109 hours | [4][12] |

| Plasma Protein Binding | Not Specified | Not Specified | ~40% | [12] |

Table 2: Efficacy of Cabergoline in a Rat Model of Parkinson's Disease (Reserpine-Induced Akinesia)

| Treatment Group | Dose (mg/kg, s.c.) | Improvement in Locomotor Activity | Reference |

| Cabergoline | 0.25-1.0 | Dose-dependent and long-lasting | [2] |

| Bromocriptine (B1667881) | 1.25-5.0 | Less potent and shorter duration than Cabergoline | [2] |

| Pergolide (B1684310) | 0.0625-0.5 | Less potent and shorter duration than Cabergoline | [2] |

Table 3: Effects of Cabergoline on Pregnancy in Rats

| Dose (µg/kg/day) | Administration Period (Gestation Days) | Outcome | Reference |

| 0.5, 1, 2 | Not Specified | Inhibition of implantation at higher doses | [8] |

| 10 | 1, 2, 3 | 100% effective in preventing implantation | [9] |

| 30 | 7, 8, 9 | Partially effective in terminating pregnancy | [9] |

| >30 | 7, 8, 9 | 100% effective in terminating pregnancy | [9] |

| 500, 2000, 8000 | 6 to 15 | No inhibition of nidation in mice | [8] |

Experimental Protocols

Parkinson's Disease Model (Reserpine-Induced Akinesia)

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Akinesia: Administration of reserpine.

-

Treatment: Subcutaneous (s.c.) injection of cabergoline (0.25-1.0 mg/kg), bromocriptine (1.25-5.0 mg/kg), or pergolide (0.0625-0.5 mg/kg).

-

Assessment: Locomotor activity was measured to assess the reversal of akinesia. Catalepsy was also evaluated.

-

Key Findings: Cabergoline demonstrated a more potent and longer-lasting improvement in locomotor activity compared to bromocriptine and pergolide.[2]

Obesity and Metabolic Syndrome Model

-

Animal Model: Obese rat models.

-

Treatment: Chronic administration of cabergoline.

-

Assessments:

-

In vivo: Body composition, energy balance, insulin secretion and sensitivity, and lipid profile.

-

In vitro: Cellular lipid accumulation, respiration, and glucose internalization in adipocyte and myocyte models.

-

-

Key Findings: Chronic cabergoline treatment improved metabolic parameters by reducing lipid accumulation and activating fat oxidation pathways.[7]

Reproductive Toxicity Studies

-

Animal Models: Mice, rats, and rabbits.

-

Methodology: Standard reproductive toxicology studies involving oral administration of cabergoline at various doses during different stages of gestation.

-

Assessments: Fertility, implantation, fetal development, parturition, and milk secretion.

-

Key Findings: Cabergoline did not impair male fertility in rats and was not teratogenic in mice and rabbits.[8] It strongly inhibited milk secretion in rats.[8] At higher doses, it was effective in preventing implantation and terminating pregnancy in rats.[8][9]

Signaling Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

Caption: Cabergoline's activation of the D2 receptor inhibits prolactin secretion.

Experimental Workflow for Parkinson's Disease Model

Caption: Workflow for evaluating cabergoline's efficacy in a rat model of Parkinson's.

Conclusion

The preclinical data for cabergoline strongly support its therapeutic potential across a spectrum of disorders. Its potent and long-lasting dopamine D2 receptor agonism provides a solid mechanistic basis for its observed efficacy in models of Parkinson's disease, metabolic disorders, and reproductive conditions. The detailed experimental protocols and quantitative data presented in this guide offer a foundation for further research and development of cabergoline-based therapies. The signaling pathway and workflow diagrams provide a clear visual representation of its mechanism and the experimental designs used to evaluate its effects. This comprehensive overview underscores the continued importance of cabergoline as a subject of scientific and clinical investigation.

References

- 1. pharmacoj.com [pharmacoj.com]

- 2. Effect of cabergoline, a long-acting dopamine D2 agonist, on reserpine-treated rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mims.com [mims.com]

- 5. What is the mechanism of Cabergoline? [synapse.patsnap.com]

- 6. Pharmacodynamic and pharmacokinetic features of cabergoline. Rationale for use in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cabergoline counteracts adipose and skeletal muscle lipid accumulation: A novel therapeutic approach to obesity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reproductive toxicity of cabergoline in mice, rats, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effectiveness of cabergoline for termination of pregnancy in silver fox (Vulpes vulpes fulva) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Effects of Cabergoline Diphosphate in Primary Cell Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabergoline (B1668192), an ergot derivative, is a potent and long-acting dopamine (B1211576) D2 receptor agonist primarily utilized in the management of hyperprolactinemic disorders.[1] While its therapeutic efficacy is well-established, a comprehensive understanding of its off-target effects is crucial for a complete safety and efficacy profile, particularly in the context of long-term treatment. This technical guide provides an in-depth analysis of the off-target effects of cabergoline diphosphate (B83284) observed in primary cell cultures, offering valuable insights for researchers, scientists, and drug development professionals. The focus is on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.

Quantitative Analysis of Off-Target Binding and Functional Activity

Cabergoline's interaction with non-dopaminergic receptors is a key aspect of its off-target profile. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of cabergoline at various serotonin (B10506) (5-HT) receptors. This quantitative data is essential for predicting potential off-target liabilities and designing experiments to investigate their physiological relevance.

| Receptor | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50, nM) | Agonist/Antagonist Activity | Reference |

| 5-HT2B | 1.2 - 1.4 | IP1 accumulation | 13 | Full Agonist | [2] |

| 5-HT1A | Data not available | Data not available | Data not available | Agonist | [2] |

| Dopamine D2 | Data not available | Inhibition of Prolactin Secretion | 0.1 | Potent Agonist | [3] |

| Dopamine D4 | Data not available | Data not available | Data not available | Agonist | [2] |

Note: Ki values represent the concentration of the drug that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. EC50 values represent the concentration of the drug that produces 50% of its maximal effect in a functional assay.

Key Off-Target Signaling Pathways

The off-target effects of cabergoline are mediated by its interaction with specific signaling pathways. Understanding these pathways is critical for elucidating the molecular mechanisms underlying both desired therapeutic actions and adverse events.

5-HT2B Receptor Signaling Pathway

Cabergoline is a potent agonist at the 5-HT2B receptor.[2] Activation of this Gq/11 protein-coupled receptor initiates a signaling cascade that has been implicated in cardiac valvulopathy. The binding of cabergoline to the 5-HT2B receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4][5] This pathway can ultimately lead to fibroblast proliferation and extracellular matrix remodeling, contributing to the thickening of heart valves.

PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism.[6][7] In the context of pituitary tumors, this pathway is often overactivated.[6] Cabergoline, through its interaction with dopamine D2 receptors, can modulate this pathway. Specifically, cabergoline has been shown to inhibit the phosphorylation of AKT, a key downstream effector of PI3K.[6] This inhibition can lead to a reduction in mTOR activity and subsequently decrease cell proliferation. However, in some instances, mTOR inhibitors can lead to a feedback activation of AKT, and co-treatment with cabergoline may overcome this resistance mechanism.[6]

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and inflammation. Aberrant STAT3 activation is a hallmark of many cancers.[8][9] In some cellular contexts, cabergoline has been shown to influence STAT3 activity. For example, in certain immune cells, cabergoline treatment can lead to an increase in the expression of inflammatory cytokines, which are known upstream activators of the JAK-STAT pathway.[2][10] Additionally, there is evidence of crosstalk between the 5-HT2B receptor and STAT3 signaling.

Experimental Protocols for Primary Cell Cultures

The following protocols provide a framework for investigating the off-target effects of cabergoline in relevant primary cell culture models.

Primary Human Pituitary Adenoma Cell Culture

Objective: To assess the direct effects of cabergoline on pituitary adenoma cell viability and hormone secretion.

Materials:

-

Freshly resected human pituitary adenoma tissue

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Collagenase Type IV

-

DNase I

-

Cabergoline diphosphate

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

Hormone immunoassay kits (e.g., Prolactin ELISA)

Procedure:

-

Tissue Dissociation: Mince the pituitary adenoma tissue into small fragments and digest with Collagenase IV and DNase I in DMEM/F-12 at 37°C for 1-2 hours with gentle agitation.

-

Cell Seeding: Filter the cell suspension through a 70 µm cell strainer and seed the cells in culture plates pre-coated with an appropriate extracellular matrix component (e.g., Matrigel). Culture the cells in DMEM/F-12 supplemented with 10% FBS and Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cabergoline Treatment: After 24-48 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Analysis:

-

Cell Viability: After the desired treatment period (e.g., 24, 48, 72 hours), assess cell viability using a standard assay.

-

Hormone Secretion: Collect the culture supernatant at different time points and measure hormone levels (e.g., prolactin) using specific immunoassays.

-

Primary Human Cardiac Fibroblast Culture

Objective: To investigate the effects of cabergoline on cardiac fibroblast proliferation and extracellular matrix production, relevant to cardiac valvulopathy.

Materials:

-

Human cardiac ventricular tissue

-

DMEM

-

FBS

-

Penicillin-Streptomycin

-

Collagenase Type II

-

This compound

-

Proliferation assay kit (e.g., BrdU, Ki67 staining)

-

Extracellular matrix deposition assay (e.g., Sirius Red staining for collagen)

Procedure:

-

Cell Isolation: Mince the cardiac tissue and perform enzymatic digestion with Collagenase Type II.

-

Fibroblast Enrichment: Plate the cell suspension in culture flasks. Fibroblasts will adhere to the plastic surface, while other cell types can be removed by washing.

-

Cell Culture: Culture the primary cardiac fibroblasts in DMEM with 10% FBS and Penicillin-Streptomycin.

-

Cabergoline Treatment: Seed the fibroblasts in multi-well plates and, once they reach a desired confluency, treat with different concentrations of cabergoline.

-

Analysis:

-

Proliferation: Measure cell proliferation using a BrdU incorporation assay or by immunostaining for Ki67.

-

Extracellular Matrix Deposition: Quantify collagen deposition using Sirius Red staining and spectrophotometry.

-

Primary Human Monocyte-Derived Dendritic Cell Culture

Objective: To evaluate the immunomodulatory effects of cabergoline on dendritic cell maturation and cytokine production.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium

-

FBS or human AB serum

-

GM-CSF

-

IL-4

-

Lipopolysaccharide (LPS)

-

This compound

-

Flow cytometry antibodies (e.g., CD80, CD86, HLA-DR)

-

Cytokine ELISA kits (e.g., IL-12, IL-10, TNF-α)

Procedure:

-

Monocyte Isolation: Isolate monocytes from PBMCs by plastic adherence or using magnetic-activated cell sorting (MACS).

-

Dendritic Cell Differentiation: Culture the monocytes in RPMI-1640 supplemented with serum, GM-CSF, and IL-4 for 5-7 days to generate immature dendritic cells (iDCs).

-

Cabergoline Treatment and Maturation: Treat the iDCs with cabergoline for a specified period (e.g., 24 hours) before or during maturation induced by LPS.

-

Analysis:

-

Maturation Marker Expression: Analyze the expression of maturation markers (CD80, CD86, HLA-DR) on the dendritic cell surface by flow cytometry.

-

Cytokine Production: Measure the concentration of key cytokines in the culture supernatant using ELISA.

-

Primary Human CD8+ T Cell Culture

Objective: To determine the impact of cabergoline on the activation and effector function of cytotoxic T lymphocytes.[11]

Materials:

-

Human PBMCs

-

RPMI-1640 medium

-

FBS or human AB serum

-

IL-2

-

CD3/CD28 antibodies or beads for T cell activation

-

This compound

-

Flow cytometry antibodies (e.g., CD69, CD25, IFN-γ, Granzyme B)

Procedure:

-

CD8+ T Cell Isolation: Isolate CD8+ T cells from PBMCs using negative selection with a MACS kit.[11]

-

Cell Culture and Activation: Culture the purified CD8+ T cells in RPMI-1640 with serum and IL-2. Activate the T cells using anti-CD3/CD28 antibodies or beads.

-

Cabergoline Treatment: Add different concentrations of cabergoline to the T cell cultures at the time of activation or to already activated T cells.

-

Analysis:

-

Activation Marker Expression: Assess the expression of activation markers such as CD69 and CD25 by flow cytometry.

-

Effector Molecule Production: Measure the intracellular expression of IFN-γ and Granzyme B by flow cytometry after restimulation.

-

Conclusion

This technical guide provides a comprehensive overview of the off-target effects of this compound in primary cell cultures. The quantitative data on receptor binding and functional activity, coupled with detailed experimental protocols and elucidated signaling pathways, offer a robust framework for researchers and drug development professionals. A thorough understanding of these off-target interactions is paramount for the continued safe and effective use of cabergoline and for the development of future therapeutics with improved selectivity and safety profiles. Further research utilizing these and other primary cell models will continue to refine our knowledge of cabergoline's complex pharmacology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dopamine receptor agonist cabergoline promotes immunogenic phenotype in human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Phosphatidylinositol-4,5-Bisphosphate Signaling in Cerebellar Purkinje Spines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DRD2 Agonist Cabergoline Abolished the Escape Mechanism Induced by mTOR Inhibitor Everolimus in Tumoral Pituitary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. erc.bioscientifica.com [erc.bioscientifica.com]

- 8. Identification of novel regulators of STAT3 activity | PLOS One [journals.plos.org]

- 9. Distinct roles of STAT3 and STAT5 in the pathogenesis and targeted therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cabergoline Targets Multiple Pathways to Inhibit PRL Secretion and Increases Stromal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring the effect of drug treatments on primary human CD8+ T cell activation and cytolytic potential - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Cabergoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides a comprehensive technical overview of the solubility of cabergoline (B1668192) in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. Please note that while the query specified "Cabergoline Diphosphate," the widely studied and commercially available form of the compound is cabergoline. Extensive literature searches did not yield specific solubility data for a "diphosphate" salt. Therefore, all data and protocols presented herein pertain to cabergoline.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of cabergoline in various solvents based on available data. These values are crucial for preparing stock solutions and conducting in vitro and in vivo studies.

| Solvent | Concentration (Molar) | Concentration (Mass/Volume) | Source |

| Dimethyl Sulfoxide (DMSO) | ~100 mM | 90 mg/mL | [1] |

| Ethanol | ~100 mM | 90 mg/mL | [1] |

Note: The molecular weight of cabergoline is 451.62 g/mol .[2]

Qualitative Solubility Data

This table provides a qualitative description of cabergoline's solubility in a range of organic and aqueous solvents, which is useful for initial solvent screening and formulation development.

| Solvent | Solubility Description | Source(s) |

| Methanol | Very Soluble | [3] |

| Ethanol (95%) | Freely Soluble | [3] |

| Ethyl Alcohol | Soluble | [2][4][5][6] |

| Chloroform | Soluble | [2][4][5][6] |

| N,N-Dimethylformamide (DMF) | Soluble | [2][4][5][6] |

| 0.1N Hydrochloric Acid | Slightly Soluble | [2][4][5][6] |

| n-Hexane | Very Slightly Soluble | [2][4][5] |

| Water | Insoluble | [2][4][5][6][7] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in pharmaceutical research. The following are standard methodologies for assessing both thermodynamic and kinetic solubility.

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8][9][10][11]

Principle: A supersaturated solution of the compound is agitated in a specific solvent at a constant temperature until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the dissolved compound in the filtrate is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of cabergoline powder to a known volume of the selected solvent (e.g., DMSO, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation.

-

Equilibration: Place the container in a mechanical agitator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[11] Preliminary experiments can establish the minimum time required to reach a plateau in concentration.[11]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution via centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent. Determine the concentration of cabergoline in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[11]

Kinetic solubility is often measured in high-throughput settings to assess the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer.[12]

Principle: A concentrated stock solution of the compound in DMSO is incrementally added to an aqueous buffer. The concentration at which precipitation is first observed is defined as the kinetic solubility.[12]

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of cabergoline in 100% DMSO (e.g., 10-20 mM).

-

Titration: In a multi-well plate, dispense the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS).

-

Dispensing: Use a liquid handling system to add small, precise volumes of the cabergoline/DMSO stock solution to the aqueous buffer, with continuous mixing.

-

Precipitation Detection: Monitor the solution for the formation of a precipitate. This can be detected visually or, more commonly, by instrumentation that measures light scattering or turbidity (nephelometry).[12]

-

Determination: The concentration of cabergoline in the well where precipitation is first detected is reported as the kinetic solubility.

Caption: Workflow for determining thermodynamic and kinetic solubility.

Mechanism of Action and Signaling Pathway

Cabergoline is a long-acting and potent dopamine (B1211576) D2 receptor agonist.[13][14][15][16] Its primary therapeutic effects are mediated through the stimulation of these receptors in specific pathways of the brain.

Core Mechanism: The secretion of prolactin from lactotroph cells in the anterior pituitary gland is primarily under inhibitory control by dopamine.[2][14] Cabergoline mimics the action of dopamine by binding with high affinity to D2 receptors on these lactotrophs.[15][17] This binding event initiates a G-protein coupled signaling cascade that inhibits the enzyme adenylyl cyclase.[16] The subsequent reduction in intracellular cyclic AMP (cAMP) levels leads to a potent and sustained inhibition of prolactin synthesis and secretion.[16][17] This mechanism makes cabergoline highly effective in treating hyperprolactinemic disorders.[17]

While its primary action is on D2 receptors, cabergoline also exhibits high affinity for several serotonin (B10506) receptor subtypes (5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2B) and dopamine D3 receptors, which may contribute to its broader pharmacological profile.

Caption: Cabergoline's inhibitory signaling pathway on prolactin secretion.

References

- 1. selleckchem.com [selleckchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pmda.go.jp [pmda.go.jp]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Cabergoline Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Cabergoline | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. benchchem.com [benchchem.com]

- 11. who.int [who.int]

- 12. pharmatutor.org [pharmatutor.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. droracle.ai [droracle.ai]

- 15. What is the mechanism of Cabergoline? [synapse.patsnap.com]

- 16. cabergoline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. pharmacoj.com [pharmacoj.com]

Stability of Cabergoline Diphosphate in aqueous research buffers

An In-Depth Technical Guide to the Stability of Cabergoline (B1668192) Diphosphate (B83284) in Aqueous Research Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of cabergoline diphosphate in aqueous solutions commonly used in research settings. Understanding the chemical stability of this potent dopamine (B1211576) D2 receptor agonist is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document details the primary degradation pathways, influencing factors, and quantitative stability data, supplemented with detailed experimental protocols and illustrative diagrams.

Introduction to Cabergoline and its Stability

Cabergoline is a synthetic ergoline (B1233604) derivative used in the treatment of hyperprolactinemic disorders and Parkinson's disease.[1] Its mechanism of action involves high-affinity agonism at dopamine D2 receptors, leading to the inhibition of prolactin secretion from the pituitary gland.[2] The parent molecule is practically insoluble in water, which presents challenges for in vitro research.[3][4] To overcome this, the diphosphate salt is often synthesized to improve aqueous solubility. However, the molecule contains several moieties, including acylurea, urea (B33335), and an alkene bond, that are susceptible to degradation, particularly in aqueous environments.[1][5] Factors such as pH, temperature, light, and the presence of oxidizing agents can significantly impact its stability.[6][7]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 1-[(6-allylergolin-8β-yl)-carbonyl]-1-[3-(dimethylamino)propyl]-3-ethylurea | [1] |

| Molecular Formula | C₂₆H₃₇N₅O₂ | [3] |

| Molecular Weight | 451.62 g/mol | [3] |

| Appearance | White crystalline powder | [4][8] |

| Solubility (Parent) | Insoluble in water; slightly soluble in 0.1N HCl; soluble in ethanol, methanol, chloroform. | [3][4][9] |

Mechanisms of Degradation

Forced degradation studies have identified two primary pathways for cabergoline degradation in aqueous solutions:

-

Hydrolysis: The acylurea and urea moieties within the cabergoline structure are susceptible to hydrolysis. This process is highly dependent on the pH of the solution. Acidic or basic conditions can catalyze the cleavage of these bonds, leading to the formation of degradation products, most notably the carboxylic acid breakdown product formed by the hydrolysis of the acylurea bond.[1][5][10]

-

Oxidation: The alkene bond in the ergoline ring system is prone to oxidation.[1][5] The presence of oxidizing agents or exposure to atmospheric oxygen can lead to the formation of oxidation products, such as Cabergoline N-oxide, which has been identified as a significant impurity during stability testing.[11][12]

Factors Influencing Stability in Aqueous Buffers

Effect of pH

The pH of the aqueous buffer is the most critical factor governing cabergoline stability. The molecule exhibits significantly greater stability in acidic conditions compared to neutral or basic conditions. The rate of decomposition, primarily through hydrolysis, increases as the pH rises.[1][10]

Effect of Temperature

While cabergoline is relatively stable under conditions of dry heat, its degradation in aqueous solutions is accelerated at elevated temperatures.[1][10] For optimal stability, stock solutions and experimental buffers containing cabergoline should be stored at refrigerated or frozen temperatures.

Effect of Light

Studies indicate that cabergoline is sensitive to photolytic degradation.[1][7] Exposure to UV light can induce degradation. Therefore, it is recommended to prepare and store solutions in amber vials or otherwise protect them from light.

Oxidative Stress

Cabergoline readily degrades in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[1][13] This highlights the importance of using high-purity water and avoiding contaminants that could induce oxidative degradation.

Quantitative Stability Data

The following tables summarize quantitative data on cabergoline stability under various conditions as reported in the literature.

Table 1: Stability in Different Aqueous Media

| Medium / Buffer | Temperature | Duration | % Cabergoline Remaining | Reference |

| 1% Acetic Acid Solution | Refrigerated | 28 days | Stable | [10] |

| Aqueous Solution | 4 °C (in fridge) | 24 hours | 99.85% | [14] |

| Aqueous Solution | Ambient (in daylight) | 24 hours | 93.86% | [14] |

| Human Plasma | Room Temperature | 40 hours | Stable | [15] |

| Human Plasma | 5 °C ± 3 °C | 8 days | Stable | [15] |

| Human Plasma | -86 °C ± 15 °C | 130 days | Stable | [15] |

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Reagent / Parameters | Result | Reference |

| Acid Hydrolysis | 0.0001 M HCl to 0.1 M HCl | Significant degradation observed, increases with acid strength. | [1] |

| Base Hydrolysis | 0.0001 M NaOH to 0.1 M NaOH | Significant degradation observed, increases with base strength. | [1] |

| Neutral Hydrolysis | Water | Partial degradation observed. | [1][16] |

| Oxidation | 3% H₂O₂ | Significant degradation. | [1][13] |

| Thermal Degradation | 60 °C (Dry Heat) | Minimal to no degradation. | [1][5] |

| Photolytic Degradation | UV light (254 nm) | Significant degradation. | [1][5] |

Visualized Pathways and Workflows

Cabergoline Signaling Pathway at the D2 Receptor

Cabergoline acts as a potent agonist at the dopamine D2 receptor, which is a Gi-protein coupled receptor. Its activation initiates a signaling cascade that leads to the inhibition of prolactin synthesis and release.

References

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. researchgate.net [researchgate.net]

- 6. veeprho.com [veeprho.com]

- 7. ijprs.com [ijprs.com]

- 8. pmda.go.jp [pmda.go.jp]

- 9. usbio.net [usbio.net]

- 10. researchgate.net [researchgate.net]

- 11. Identification and structural elucidation of an oxidation product generated during stability studies of Cabergoline drug product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. Development and Validation of Stability Indicating Analytical Method for the Determination of Cabergoline - IJPRS [ijprs.com]

- 14. researchgate.net [researchgate.net]

- 15. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Investigating the Downstream Signaling Pathways of Cabergoline Diphosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabergoline, a potent, long-acting dopamine (B1211576) D2 receptor agonist, is a cornerstone in the management of hyperprolactinemia and Parkinson's disease. Its therapeutic efficacy is rooted in the intricate downstream signaling cascades it modulates upon binding to the dopamine D2 receptor (D2R). This technical guide provides a comprehensive exploration of these signaling pathways, offering detailed experimental protocols and quantitative data to facilitate further research and drug development. We delve into the canonical G-protein coupled signaling that leads to the inhibition of prolactin secretion, as well as the non-canonical pathways involving ERK, Akt/mTOR, and β-arrestin that contribute to its diverse cellular effects. This document serves as a critical resource for scientists investigating the molecular mechanisms of Cabergoline and other dopamine agonists.

Introduction

Cabergoline is an ergot derivative that exhibits high affinity and selectivity for the dopamine D2 receptor.[1][2] Its primary clinical application is the treatment of hyperprolactinemic disorders, where it effectively suppresses prolactin secretion from lactotroph cells in the anterior pituitary gland.[1] The mechanism of action extends beyond simple receptor agonism, involving a complex interplay of intracellular signaling pathways that govern not only hormone secretion but also cell proliferation, survival, and potentially, off-target effects. Understanding these pathways is paramount for optimizing therapeutic strategies and developing novel drugs with improved efficacy and safety profiles.

Quantitative Data on Cabergoline's Receptor Binding and Functional Activity

The interaction of Cabergoline with its primary target, the D2 receptor, and its downstream effects have been quantified in various studies. The following tables summarize key quantitative data, providing a comparative overview of its binding affinities and functional potencies.

Table 1: Receptor Binding Affinities (Ki) of Cabergoline

| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| Dopamine D2 | 0.61 | Human Striatum | [3] |

| Dopamine D3 | 1.27 | Human Striatum | [3] |

| Serotonin 5-HT2B | 1.2 | Not Specified | [4] |

Table 2: Functional Activity (IC50) of Cabergoline in Prolactinoma Cell Lines

| Cell Line | Parameter | IC50 (µM) | Duration | Reference |

| GH3 | Cell Viability | 84.29 ± 9.16 | 48 hours | [5] |

| MMQ | Cell Viability | 27.44 ± 10.21 | 48 hours | [5] |

| Rat Anterior Pituitary Cells | Prolactin Secretion | 0.0001 | Not Specified |

Core Signaling Pathways of Cabergoline

Cabergoline's engagement with the D2 receptor initiates a cascade of intracellular events through distinct signaling pathways. These can be broadly categorized into canonical G-protein dependent pathways and non-canonical or G-protein independent pathways.

Canonical G-Protein Coupled Signaling

The D2 receptor is a G-protein coupled receptor (GPCR) primarily associated with the Gi family of G proteins.